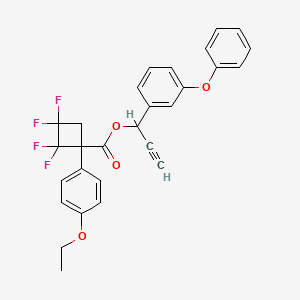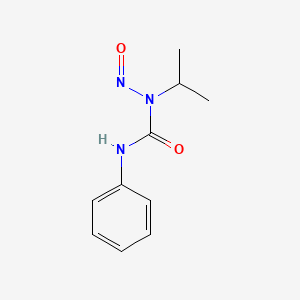
1-Isopropyl-1-nitroso-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Isopropyl-1-nitroso-3-phenylurea typically involves the nitrosation of 1-isopropyl-3-phenylurea. This reaction can be carried out using sodium nitrite in an acidic medium such as formic acid . Another method involves the use of isoamyl nitrite in chloroform, which avoids the use of acids and prevents isomerization . Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
1-Isopropyl-1-nitroso-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.
Reduction: The nitroso group can be reduced to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
Common reagents used in these reactions include sodium nitrite, formic acid, and isoamyl nitrite . Major products formed from these reactions include nitro derivatives, amine derivatives, and substituted ureas .
Scientific Research Applications
1-Isopropyl-1-nitroso-3-phenylurea has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Isopropyl-1-nitroso-3-phenylurea involves the nitrosation of nucleophilic sites in biological molecules. This can lead to the formation of nitroso derivatives, which can interfere with various biochemical pathways. The compound targets specific molecular pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
1-Isopropyl-1-nitroso-3-phenylurea can be compared with other nitrosoureas, such as:
1-Isopropyl-3-phenylurea: Lacks the nitroso group and has different chemical properties.
3-Alkyl-1-arylnitrosoureas: These compounds have similar nitrosation reactions but differ in their alkyl and aryl substituents.
The uniqueness of this compound lies in its specific nitroso group, which imparts distinct chemical reactivity and biological activity .
Properties
CAS No. |
78326-57-5 |
|---|---|
Molecular Formula |
C10H13N3O2 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
1-nitroso-3-phenyl-1-propan-2-ylurea |
InChI |
InChI=1S/C10H13N3O2/c1-8(2)13(12-15)10(14)11-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,14) |
InChI Key |
VBIPNWLRLREJNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(=O)NC1=CC=CC=C1)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


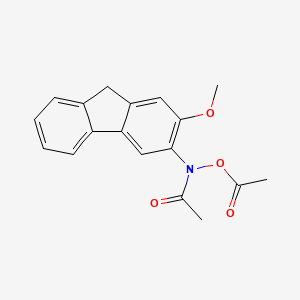

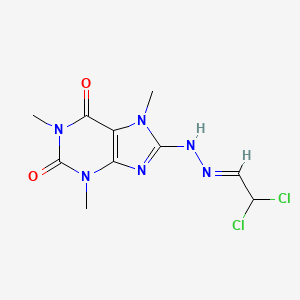
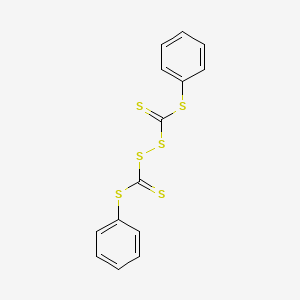
![[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate](/img/structure/B14445245.png)
![Ethyl bis[2-(hexyloxy)ethyl] phosphate](/img/structure/B14445257.png)

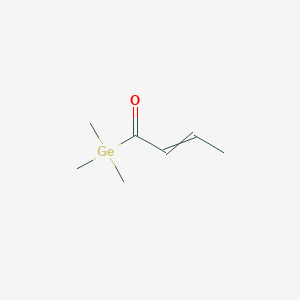

![4-[(3-Chlorophenyl)methylsulfanyl]pyridine;hydrochloride](/img/structure/B14445291.png)
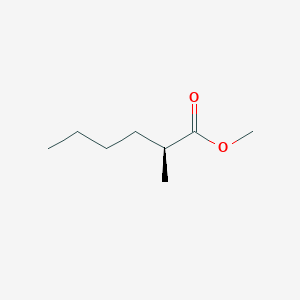

![Cyclobutane, hexafluoro[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14445297.png)
